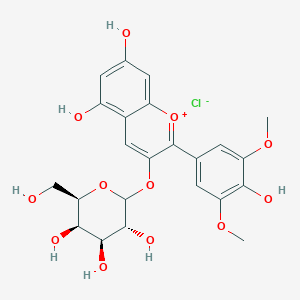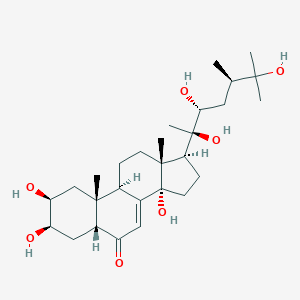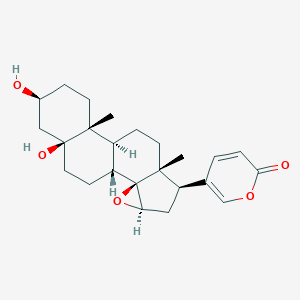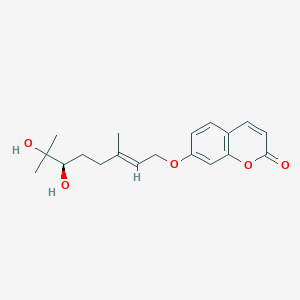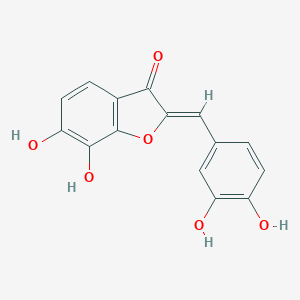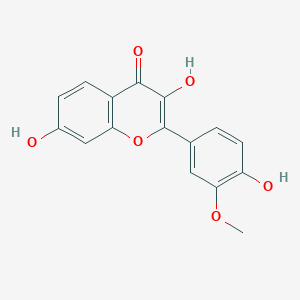
Geraldol
Übersicht
Beschreibung
Geraldol is the O-methyl metabolite of fisetin in mice and is reported to suppress endothelial cell migration and proliferation .
Synthesis Analysis
It is also a metabolite of fisetin .
Molecular Structure Analysis
Geraldol has a molecular formula of C16H12O6 . It is a flavonoid and its identity has been confirmed through analytical high performance liquid chromatography, electrospray ionization-mass spectrometry, and nuclear magnetic resonance analyses .
Physical And Chemical Properties Analysis
Geraldol has an empirical formula of C16H12O6 and a molar mass of 300.27 g/mol . It is a reference substance for HPLC .
Wissenschaftliche Forschungsanwendungen
Inhibition of Aquaporin-4 Binding
Geraldol, identified as a flavonoid, has shown potential as an inhibitor in neurological autoimmune diseases. A study demonstrated that geraldol can effectively block the binding of NMO-IgG to Aquaporin-4, which is crucial in the pathogenesis of Neuromyelitis Optica (NMO), a severe neurological disorder. This finding suggests geraldol's therapeutic value in NMO drug development (Wang et al., 2020).
Pharmacokinetics and Metabolism
Geraldol is a metabolite of fisetin, a flavonoid with several beneficial properties. Research on the pharmacokinetics of fisetin and geraldol in mice indicated that fisetin is rapidly methylated to geraldol in vivo, with geraldol showing higher concentration levels than fisetin following administration. These findings are crucial for understanding the metabolic pathways and potential therapeutic uses of fisetin and geraldol (Jo et al., 2016).
Inhibition of CYP2C8 Enzyme
A study explored the inhibitory effects of fisetin and its methylated metabolite, geraldol, on human cytochrome P450 enzymes. The findings showed that both fisetin and geraldol selectively inhibit the CYP2C8 enzyme in human liver microsomes, with fisetin exhibiting a more potent inhibitory effect than geraldol. This research is significant for understanding potential herb-drug interactions involving fisetin and geraldol (Shrestha et al., 2018).
Anticancer Potential
Geraldol has been examined for its effects on redox potential in leukemia cells. A study found that geraldol increased the redox potential in HL-60 leukemia cells, which may contribute to its anticancer effects. This research contributes to the understanding of the mechanisms underlying geraldol's potential as an anti-cancer agent (Gu, 2010).
Wirkmechanismus
Target of Action
Geraldol primarily targets Aquaporin-4 (AQP4) . AQP4 is a water channel protein that plays a crucial role in water balance in the central nervous system . It is also a known target of the autoimmune antibody NMO-IgG, which is associated with Neuromyelitis Optica (NMO), a severe neurological demyelinating autoimmune disease .
Mode of Action
Geraldol interacts with its target, AQP4, by inhibiting the binding of NMO-IgG to AQP4 . This interaction effectively blocks the activation of antibody-mediated and complement-dependent cytotoxicity (CDC), which is thought to underlie the pathogenesis of NMO .
Biochemical Pathways
It is known that geraldol’s action on aqp4 leads to a decrease in cdc in nmo-igg/complement-treated cells . This suggests that Geraldol may affect the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Pharmacokinetics
It is known that geraldol is an active metabolite of fisetin , a polyphenol found in several fruits and vegetables . The encapsulation of Fisetin into a dietary fibre hydrogel scaffold has been shown to improve its delivery and bioavailability, suggesting a similar potential for Geraldol .
Result of Action
Geraldol’s action results in a decrease in CDC in NMO-IgG/complement-treated cells . It exhibits low cytotoxicity, with no effect on proliferation or apoptosis of cells . , suggesting that it may have a specific, targeted effect on the immune response without disrupting normal cellular functions.
Action Environment
It is known that the bioavailability of fisetin, from which geraldol is derived, can be improved through encapsulation, protecting it from environmental factors such as low stomach ph conditions and extensive intestinal biotransformation . This suggests that similar strategies could potentially enhance the efficacy and stability of Geraldol.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFQRUBJBPLPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175851 | |
| Record name | Geraldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geraldol | |
CAS RN |
21511-25-1 | |
| Record name | Geraldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geraldol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geraldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Geraldol exhibits its activity primarily by inhibiting the binding of neuromyelitis optica immunoglobulin G (NMO-IgG) to aquaporin-4 (AQP4). [] This interaction prevents the subsequent activation of antibody-mediated and complement-dependent cytotoxicity (CDC), a key pathogenic mechanism in neuromyelitis optica (NMO). [] Additionally, geraldol has been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS). [, ]
A: Geraldol is a flavonoid, specifically a flavanonol. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. [, , ] The structure is characterized by a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-substituting hydroxyl groups in the B ring. []
A: Studies comparing geraldol with other flavonoids suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-hydroxyl substitution in the B ring contribute to its potent cytotoxic activity. [, ] Conversely, the presence of a hydroxyl group at position 5 appears to decrease cytotoxicity. []
A: In studies comparing the cytotoxic effects of various flavonoids on leukemia HL-60 cells, geraldol demonstrated greater potency than hesperetin and naringenin but lower potency than 3,6-dihydroxyflavone and luteolin. [, ] This suggests a structure-dependent activity profile within the flavonoid family.
A: Geraldol is a known metabolite of fisetin, another flavonoid. [, , ] Research in mice indicates that fisetin is completely converted to geraldol in vivo. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of geraldol in humans.
A: Research suggests potential applications for geraldol in treating NMO, due to its ability to inhibit NMO-IgG binding to AQP4. [] Additionally, its cytotoxic effects on leukemia cells warrant further investigation for potential anti-cancer applications. [, ]
A: Common analytical techniques used for geraldol identification and quantification include high performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










